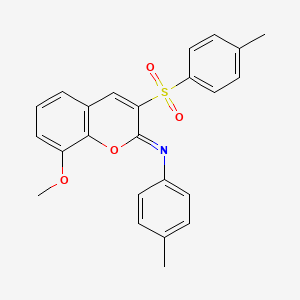

(2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)-2H-chromen-2-imine

Description

Properties

IUPAC Name |

8-methoxy-N-(4-methylphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4S/c1-16-7-11-19(12-8-16)25-24-22(30(26,27)20-13-9-17(2)10-14-20)15-18-5-4-6-21(28-3)23(18)29-24/h4-15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQCKCJZTWSYGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)-2H-chromen-2-imine is a synthetic organic molecule belonging to the class of chromen-2-imines. Its structure is characterized by a chromene backbone and various functional groups, including methoxy and sulfonyl moieties, which are known to influence its biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical formula of the compound is . Its structural features include:

- Chromen-2-imine backbone : A fused benzopyran structure that enhances biological interactions.

- Methoxy group : Known for increasing lipophilicity, which may enhance cellular uptake.

- Sulfonyl group : Often associated with increased reactivity and potential biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Potential efficacy against various bacterial strains.

- Anticancer Properties : Inhibition of tumor cell proliferation in certain cancer cell lines.

- Anti-inflammatory Effects : Modulation of inflammatory pathways.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through structure-activity relationship (SAR) studies. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| (2Z)-8-methoxy... | Pseudomonas aeruginosa | 20 µg/mL |

Anticancer Properties

The anticancer properties of this compound have been evaluated in various cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to inhibit cell proliferation was assessed using the MTT assay.

Table 2: Anticancer Activity

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 12 | Cell cycle arrest |

Anti-inflammatory Effects

The anti-inflammatory effects were assessed through in vitro studies measuring the inhibition of pro-inflammatory cytokines. The compound demonstrated significant inhibition of TNF-alpha and IL-6 production.

Table 3: Anti-inflammatory Activity

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-alpha | 500 | 150 | 70% |

| IL-6 | 300 | 90 | 70% |

Case Studies

Several case studies have highlighted the therapeutic potential of chromen derivatives. For instance, a study on related compounds indicated that modifications at the sulfonyl position significantly enhanced anticancer activity against breast cancer cells, suggesting that similar modifications could be beneficial for this compound.

Q & A

Basic Questions

Q. What established synthetic routes are reported for (2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)-2H-chromen-2-imine?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including sulfonylation and imine formation. For example, analogous compounds are synthesized via nucleophilic substitution using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dry dichloromethane). Subsequent coupling with chromene derivatives is performed under inert atmospheres to minimize oxidation. Reaction progress is monitored via TLC, and purification employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXT for structure solution, SHELXL for refinement) is standard. For example, monoclinic systems (space group P2₁/n) with unit cell parameters a = 14.42 Å, b = 8.08 Å, c = 16.27 Å, and β = 107.26° have been reported for similar chromene derivatives .

- Spectroscopy : H/C NMR (in CDCl₃ or DMSO-d₆) identifies methoxy and sulfonyl groups. IR spectroscopy confirms C=N (imine) stretches (~1600–1650 cm⁻¹). Fluorescence spectroscopy (e.g., λex = 350 nm, λem = 450 nm) quantifies electronic properties .

Q. How is the purity of this compound validated in synthetic workflows?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) assesses purity (>95%). Melting point analysis (e.g., 180–185°C) and elemental analysis (C, H, N within ±0.4% of theoretical values) provide additional validation. Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 434.1) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic refinement, such as twinning or disorder?

- Methodological Answer :

- Twinning : Use SHELXL’s TWIN and BASF commands to model twinning ratios (e.g., 0.25 for two-domain twins). Validate with the Rint value (<0.05 for high-quality data) .

- Disorder : Apply PART and ISOR constraints in SHELXL to refine disordered sulfonyl or methyl groups. Electron density maps (e.g., Fo-Fc maps in WinGX) guide atom placement. Cross-validation via the Rfree metric ensures model robustness .

Q. What experimental design strategies optimize reaction yields for this compound?

- Methodological Answer :

- Factorial Design : Vary parameters (temperature, solvent polarity, catalyst loading) systematically. For example, a 2³ factorial design (temperature: 60–80°C; solvent: DMF vs. THF; catalyst: 5–10 mol% K₂CO₃) identifies optimal conditions .

- Kinetic Studies : Use in-situ FTIR or NMR to monitor imine formation rates. Pseudo-first-order kinetics can determine rate constants and activation energy (Arrhenius plots) .

Q. How can computational methods complement crystallographic data for mechanistic insights?

- Methodological Answer :

- DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set predicts bond lengths/angles (e.g., C=N bond ~1.28 Å) and compares them to XRD data (e.g., 1.29 Å in monoclinic systems) .

- Molecular Packing Analysis : Mercury software visualizes π-π stacking (e.g., 3.5–4.0 Å interplanar distances) and hydrogen bonds (e.g., C-H···O interactions) to explain stability .

Q. What strategies validate fluorescence properties in conflicting spectroscopic data?

- Methodological Answer :

- Quenching Studies : Add incremental amounts of nitrobenzene (quencher) to assess Stern-Volmer constants (KSV). A linear plot (F₀/F vs. [Q]) confirms dynamic quenching .

- Solvatochromism : Measure emission spectra in solvents of varying polarity (e.g., cyclohexane to DMSO). A red shift (>20 nm) indicates intramolecular charge transfer (ICT) .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.